molecular formula C21H31NO B1604604 Cogazocine CAS No. 57653-29-9

Cogazocine

Cat. No.: B1604604
CAS No.: 57653-29-9
M. Wt: 313.5 g/mol
InChI Key: IUUBFDSJJHOTDI-UHFFFAOYSA-N
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Description

Cogazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound is known for its interaction with opioid receptors, specifically mu, kappa, and delta modulators .

Preparation Methods

The synthetic routes and reaction conditions for Cogazocine are not extensively documented in public literature. like other benzomorphans, it likely involves complex organic synthesis techniques, including cyclization and functional group modifications. Industrial production methods would typically involve multi-step synthesis processes, ensuring high purity and yield .

Chemical Reactions Analysis

Cogazocine, being an opioid, undergoes various chemical reactions:

    Oxidation: This reaction can modify the hydroxyl group present in the compound.

    Reduction: Reduction reactions can alter the ketone or aldehyde groups.

    Substitution: Common in organic synthesis, substitution reactions can replace functional groups with others, potentially altering the compound’s pharmacological properties.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Cogazocine has been primarily studied for its analgesic properties. It interacts with opioid receptors, making it a candidate for pain management research. Additionally, studies have explored its effects on hormone levels and spermatogenesis in animal models

    Chemistry: As a model compound for studying opioid receptor interactions.

    Biology: Investigating its effects on hormonal pathways.

    Medicine: Potential use in pain management and understanding opioid pharmacodynamics.

    Industry: Could be used in the development of new analgesic drugs.

Mechanism of Action

Cogazocine exerts its effects by binding to opioid receptors (mu, kappa, and delta). This binding modulates the release of neurotransmitters, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are primarily related to pain modulation and hormonal regulation .

Comparison with Similar Compounds

Cogazocine is unique due to its specific structure and interaction with multiple opioid receptors. Similar compounds include:

    Pentazocine: Another benzomorphan with analgesic properties.

    Cyclazocine: Known for its mixed agonist-antagonist properties.

    Phenazocine: A potent analgesic with a similar structure.

These compounds share structural similarities but differ in their receptor affinity and pharmacological effects .

Properties

IUPAC Name

10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBFDSJJHOTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866641
Record name Cogazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57653-29-9
Record name 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57653-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cogazocine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057653299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cogazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COGAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GKB767I3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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